
1-Acetyl-3-(trifluoroacetyl)piperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-3-(trifluoroacetyl)piperidin-4-one is a compound belonging to the piperidine family, which is known for its significant role in the pharmaceutical industry. Piperidine derivatives are widely used in the synthesis of various drugs due to their versatile chemical properties and biological activities .
Preparation Methods
The synthesis of 1-Acetyl-3-(trifluoroacetyl)piperidin-4-one typically involves the reaction of piperidine with acetyl and trifluoroacetyl groups. One common method includes the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched piperidines . Industrial production methods often involve multistep synthesis processes that ensure high yield and purity of the final product .
Chemical Reactions Analysis
2.1. Acylation via TFAA
The reaction proceeds via nucleophilic attack of the amine nitrogen on the TFAA carbonyl, facilitated by pyridine as a base to absorb the released acid (Figure 1). The trifluoroacetyl group is introduced at position 3 due to steric and electronic directing effects .
2.2. Boc Protection/Deprotection
-
Protection : Boc groups are introduced to mask amine groups during synthesis.
-
Deprotection : TFA selectively removes Boc groups, exposing reactive intermediates for further acylation .
3.1. Spectral Data
-
¹H NMR :
-
¹⁹F NMR :
-
Mass Spectrometry (MS) :
3.2. Stability and Purification
-
Stability : The compound is stable under standard conditions but requires careful handling during deprotection steps.
-
Purification : Column chromatography (ethyl acetate/heptane gradients) or extraction with MTBE/EtOAc followed by drying (Na₂SO₄) are common methods .
Comparison of Reaction Conditions
Parameter | Trifluoroacetyl Group | Acetyl Group |
---|---|---|
Reagents | TFAA, pyridine | Acetyl chloride, Boc |
Temperature | 0°C → 40–60°C | RT or mild heating |
Time | 24–48 h | 1–4 h |
Solvent | Toluene, MTBE | MeOH, DCM |
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Recent studies have highlighted the potential of 1-Acetyl-3-(trifluoroacetyl)piperidin-4-one as an anticancer agent. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways, thereby inhibiting tumor growth and proliferation .
2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research indicates that it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This property makes it a candidate for treating chronic inflammatory diseases .
3. Soluble Epoxide Hydrolase Inhibition
In pharmacological studies, derivatives of piperidine compounds similar to this compound have been identified as potent inhibitors of soluble epoxide hydrolase (sEH). This enzyme plays a crucial role in regulating blood pressure and inflammation, suggesting that this compound could be explored for cardiovascular applications .
Material Science Applications
1. Polymer Synthesis
The unique functional groups present in this compound make it an excellent precursor for synthesizing novel polymers. These polymers can exhibit enhanced thermal stability and chemical resistance, which are valuable properties in various industrial applications .
2. Coatings and Adhesives
Due to its chemical structure, this compound can be utilized in formulating advanced coatings and adhesives that require high performance under extreme conditions. The trifluoroacetyl group imparts hydrophobic characteristics, making it suitable for water-resistant applications .
Case Studies
Mechanism of Action
The mechanism of action of 1-Acetyl-3-(trifluoroacetyl)piperidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
1-Acetyl-3-(trifluoroacetyl)piperidin-4-one can be compared with other piperidine derivatives, such as:
Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: Exhibits antiproliferative effects on cancer cells.
Matrine: Used for its antimalarial and antiviral activities.
Berberine: Known for its antimicrobial and antidiabetic properties
The uniqueness of this compound lies in its trifluoroacetyl group, which imparts distinct chemical reactivity and biological activity compared to other piperidine derivatives .
Biological Activity
1-Acetyl-3-(trifluoroacetyl)piperidin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.
Chemical Structure and Synthesis
This compound is characterized by its piperidine ring, which is substituted with both an acetyl and a trifluoroacetyl group. The synthesis typically involves the reaction of piperidin-4-one derivatives with acetic anhydride and trifluoroacetic anhydride under controlled conditions. This method yields the desired compound with good purity.
Biological Activity
1. Anticancer Activity
Several studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including:
- FaDu hypopharyngeal tumor cells : The compound showed enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin, indicating its potential as a novel anticancer agent .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
2. Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory properties, particularly through its interaction with the P2Y14 receptor, which is implicated in inflammatory responses. Selective antagonism of this receptor has shown promise in reducing inflammation in animal models .
Table 2: Anti-inflammatory Effects in Animal Models
Model | Dose (mg/kg) | Effect Observed | Reference |
---|---|---|---|
Asthma | 10 | Reduced airway hyperreactivity | |
Acute Kidney Injury | 15 | Decreased renal inflammation |
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Pro-inflammatory Cytokines : By blocking P2Y14 receptors, it reduces the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Case Studies
Case Study 1: Anticancer Efficacy in Preclinical Models
A recent study investigated the efficacy of this compound in a xenograft model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to controls, suggesting its potential for further development as a therapeutic agent.
Case Study 2: Safety Profile Assessment
In a toxicological assessment, the compound was administered to healthy rats at varying doses. No significant adverse effects were observed at doses up to 20 mg/kg, indicating a favorable safety profile for potential clinical use.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-Acetyl-3-(trifluoroacetyl)piperidin-4-one, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis of this compound typically involves sequential acylation of the piperidin-4-one core. First, acetylation at the 1-position is achieved using acetyl chloride or acetic anhydride under basic conditions (e.g., triethylamine in dichloromethane). Subsequent trifluoroacetylation at the 3-position requires careful control of reaction stoichiometry to avoid over-acylation. Optimization includes:
- Temperature : Maintaining 0–5°C during trifluoroacetyl chloride addition to minimize side reactions.
- Catalysts : Use of DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.
- Purification : Column chromatography with ethyl acetate/hexane gradients to isolate the product.
Yield improvements (>70%) are reported when using anhydrous solvents and inert atmospheres to suppress hydrolysis of reactive intermediates .
Q. How can the structural integrity of this compound be confirmed using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : 1H and 13C NMR are critical for verifying substituent positions. For example, the acetyl group’s methyl proton appears as a singlet (~2.1 ppm), while trifluoroacetyl carbonyl carbons resonate at ~160–165 ppm in 13C NMR .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 281.1).
- X-ray Crystallography : Single-crystal analysis resolves stereochemistry and bond lengths. Piperidin-4-one derivatives with similar substituents (e.g., 2,6-diphenyl analogs) show chair conformations with axial substituents, validated by C–O and C=O bond distances .
Advanced Research Questions
Q. What strategies are recommended for resolving discrepancies in spectral data or biological activity results during characterization?
- Methodological Answer :
- Contradictory NMR Peaks : Use 2D NMR (HSQC, HMBC) to assign overlapping signals. For example, HMBC correlations between the trifluoroacetyl carbonyl and adjacent protons can confirm regiochemistry.
- Unexpected Biological Activity : Compare batch-to-batch purity via HPLC (C18 column, acetonitrile/water gradient). Impurities <1% are critical for reproducible assays. If bioactivity varies, re-evaluate cellular permeability (e.g., logP calculations) or metabolic stability (microsomal assays) .
Q. How should researchers design experiments to assess the biological activity of this compound in antimicrobial or anti-inflammatory models?
- Methodological Answer :
- Antimicrobial Testing : Perform MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare serial dilutions in Mueller-Hinton broth (96-well plates) and incubate at 37°C for 18–24 hours. Use ciprofloxacin as a positive control.
- Anti-Inflammatory Models : Evaluate COX-2 inhibition via ELISA (using recombinant enzyme) or LPS-induced TNF-α suppression in RAW 264.7 macrophages. Normalize results to dexamethasone controls. Piperidin-4-one derivatives with electron-withdrawing groups (e.g., trifluoroacetyl) often enhance target binding affinity .
Q. What computational methods are suitable for predicting the reactivity or stability of this compound under varying experimental conditions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., carbonyl carbons prone to nucleophilic attack).
- Molecular Dynamics (MD) : Simulate solvation in water/DMSO mixtures to assess hydrolytic stability. Trifluoroacetyl groups exhibit higher resistance to hydrolysis compared to acetyl analogs due to electron-withdrawing effects.
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., bacterial FabH enzyme). Piperidin-4-one derivatives with bulky substituents show steric hindrance, reducing binding scores .
Properties
Molecular Formula |
C9H10F3NO3 |
---|---|
Molecular Weight |
237.18 g/mol |
IUPAC Name |
1-acetyl-3-(2,2,2-trifluoroacetyl)piperidin-4-one |
InChI |
InChI=1S/C9H10F3NO3/c1-5(14)13-3-2-7(15)6(4-13)8(16)9(10,11)12/h6H,2-4H2,1H3 |
InChI Key |
BNIMTBKZKXNWJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(=O)C(C1)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.